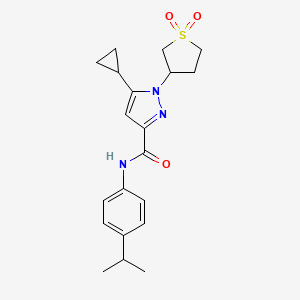

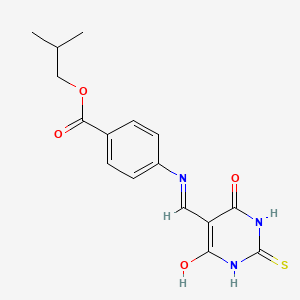

![molecular formula C19H21N5O2 B2923903 2,4,7,8-Tetramethyl-6-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione CAS No. 878735-57-0](/img/structure/B2923903.png)

2,4,7,8-Tetramethyl-6-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,7,8-Tetramethyl-6-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione, commonly known as theophylline, is a methylxanthine drug that is used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline has been used for over a century and is still a widely used drug due to its effectiveness and low cost.

Scientific Research Applications

Hydantoin Derivatives: A Review on Novel Research Strategies

Hydantoins, including imidazolidine-2,4-dione derivatives, are highlighted for their broad biological and pharmacological activities in therapeutic and agrochemical applications. These compounds play a significant role in the chemical or enzymatic synthesis of important non-natural amino acids and their conjugates, showing potential medical applications. The Bucherer-Bergs reaction is discussed as an efficient method for the synthesis of hydantoins, applicable in the development of new organic compounds with therapeutic potential (Shaikh et al., 2023).

Linagliptin Assay Method Development

Research on linagliptin, a dipeptidylpeptidase 4 (DPP4) inhibitor, involved developing a high-performance thin-layer chromatography (HPTLC) assay method for its determination in tablet dosage form. This method provides a foundation for the analytical assessment of similar compounds, emphasizing the importance of validated stability-indicating HPTLC methods for determining potential degradation products in pharmaceuticals (Rode & Tajne, 2021).

Imidazole Scaffold in Kinase Inhibitor Design

The use of imidazole scaffolds in the design and synthesis of selective inhibitors for the p38 mitogen-activated protein (MAP) kinase is reviewed. These inhibitors are crucial for controlling proinflammatory cytokine release, showcasing the structural and functional versatility of imidazole derivatives in drug discovery, especially for anti-inflammatory and anticancer agents (Scior et al., 2011).

Azole Derivatives as Antibacterial and Antifungal Agents

Azole derivatives, including imidazole and triazole, have gained attention for their potent antimicrobial activities. This review discusses the pharmacological aspects of azole scaffolds, their structure-activity relationships, and the synthesis of novel azole compounds with desirable biological activities. Azole derivatives show high efficacy and good tolerability, making them significant in the design of new antimicrobial compounds (Emami et al., 2022).

2,4-Thiazolidinediones as PTP 1B Inhibitors

The review focuses on 2,4-thiazolidinediones (TZDs) as PTP 1B inhibitors, highlighting their journey in medicinal chemistry for treating or managing numerous ailments, including type 2 diabetes mellitus (T2DM). The review emphasizes the structural modifications of the TZD scaffold to design potent PTP 1B inhibitors, demonstrating the scaffold's versatility and potential in drug discovery (Verma et al., 2019).

properties

IUPAC Name |

2,4,7,8-tetramethyl-6-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-11-7-6-8-14(9-11)10-23-12(2)13(3)24-15-16(20-18(23)24)21(4)19(26)22(5)17(15)25/h6-9H,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKUFCVNZLHPGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,6,7-tetramethyl-8-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-6-fluoro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide](/img/structure/B2923820.png)

![2-Amino-6-(3-methylbenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2923823.png)

![1-(4-(Pyrrolidin-1-ylsulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2923826.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2923835.png)

![Ethyl 6-methyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2923837.png)

![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2923840.png)